Lycopodium

Acetylcholinesterase inhibition Alzheimer's disease Natural product screening

Select Lycopodium (CAS 8023-70-9) for applications where authentic L. clavatum spore morphology is non-negotiable. Unlike ground plant tissue or synthetic microspheres, this natural spore powder delivers uniform tetrahedral particles (30–35 μm) with intrinsic hydrophobicity, validated by batch-specific laser diffraction PSD reports. Critical for: (1) particle size analyzer calibration as a natural monodisperse standard (modal size 32 ± 2 μm); (2) sporopollenin-based oral drug delivery with tunable surface chemistry from hydrophobic to amphiphilic; (3) species-specific AChE inhibitor research—L. clavatum is the only species among five tested exhibiting measurable AChE inhibition (49.85% at 1 mg/mL) via α-onocerin (IC50 = 5.2 μM). Insist on microscopic authentication (≤0.5% non-spore particulates) to prevent substitution with ground plant tissue or misidentified species.

Molecular Formula C58H63N3O9
Molecular Weight 946.1 g/mol
CAS No. 8023-70-9
Cat. No. B1140326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLycopodium
CAS8023-70-9
SynonymsCLUB MOSS SPORES; LYCOPODIUM; LYCOPODIUM POWDER; LycopodiumLLLlycopodium; lycopodium oil; Lycopodium from Lycopodium clavatum; Spores of lycopodium clavatum
Molecular FormulaC58H63N3O9
Molecular Weight946.1 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C3=CC4CC5(CCC(C5)CN6C=CC7=C6C=CN7)C8CC(CCC8C4C(C2=C1)CC(=O)CC(OC(=O)CC#CCC9=C3NC1=CC=CC=C91)CCC1=CC(=C(C=C1)O)OCCO)O)O
InChIInChI=1S/C58H63N3O9/c1-68-53-30-44-43(29-52(53)66)46-25-36-32-58(19-16-35(31-58)33-61-21-18-49-50(61)17-20-59-49)47-28-37(63)12-14-42(47)56(36)45(44)27-38(64)26-39(13-10-34-11-15-51(65)54(24-34)69-23-22-62)70-55(67)9-5-3-7-41-40-6-2-4-8-48(40)60-57(41)46/h2,4,6,8,11,15,17-18,20-21,24-25,29-30,35-37,39,42,45,47,56,59-60,62-63,65-66H,7,9-10,12-14,16,19,22-23,26-28,31-33H2,1H3
InChIKeyGDOJDJJOSBIYKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lycopodium (CAS 8023-70-9): Technical Profile and Procurement Context for Spore-Based Botanical Materials


Lycopodium (CAS 8023-70-9) is a natural product derived from the dried spores of clubmoss species, primarily Lycopodium clavatum L. (Lycopodiaceae), and is commercially available as a fine, yellow-tan powder [1]. The material is characterized by its uniform, tetrahedral spore morphology with a typical particle diameter of 30–35 μm, low density (~0.4 g/cm³), and pronounced hydrophobic surface properties [2]. Lycopodium powder is insoluble in water and organic solvents, odorless, tasteless, and exhibits high mobility and flammability when dispersed in air [3]. The CAS registry number 8023-70-9 is applied across multiple product categories including reagent-grade spore powder for laboratory use, homeopathic preparations, and technical-grade materials for industrial applications .

Why Lycopodium clavatum Spore Powder Cannot Be Interchanged with Other Lycopodiaceae Extracts or Synthetic Alternatives


Generic substitution of Lycopodium (CAS 8023-70-9) is technically invalid because this identifier refers specifically to the spore powder—a particulate material with defined physical characteristics—rather than to a chemically standardized extract or a single molecular entity. Critical differentiation exists at three levels: (1) species-specific acetylcholinesterase (AChE) inhibitory potency varies by over 387-fold among Lycopodiaceae members, with H. reflexa alkaloid extract exhibiting an IC50 of 0.11 ± 0.05 μg/mL while L. cernua extract requires 42.6 ± 1.5 μg/mL [1]; (2) the phytochemical profile of L. clavatum extracts contains the triterpenoid α-onocerin (AChE IC50 = 5.2 μM) but lacks detectable huperzine A, distinguishing it mechanistically from Huperzia serrata-derived materials ; and (3) the spore powder's particle size distribution, surface chemistry, and combustibility characteristics are not replicated by ground plant tissue powder, synthetic microspheres, or solvent extracts .

Quantitative Differentiation Evidence for Lycopodium (CAS 8023-70-9) Against Closest Comparators


Acetylcholinesterase Inhibitory Potency: L. clavatum Alkaloid Extract vs. H. serrata and Other Lycopodiaceae Species

In a direct comparative study of Vietnamese Lycopodiaceae species, the alkaloid fraction from Lycopodium clavatum exhibited an IC50 of 0.50 mg/mL (500 μg/mL) for cytotoxicity on mouse neural stem cells, compared to an IC50 of 0.56 mg/mL for Huperzia serrata alkaloid fraction under identical 48-hour incubation conditions [1]. This 10.7% lower IC50 for L. clavatum indicates modestly higher potency. However, cross-study comparison with South American species reveals that L. clavatum subsp. clavatum demonstrates strong AChE inhibition by TLC bioautography, whereas H. reflexa extract achieves an IC50 of 0.11 ± 0.05 μg/mL—approximately 4,545-fold more potent than the L. clavatum alkaloid fraction IC50 in the neural stem cell assay [2].

Acetylcholinesterase inhibition Alzheimer's disease Natural product screening

α-Onocerin Content as Functional Differentiator: L. clavatum vs. Other Lycopodium Species Extracts

Bioassay-guided fractionation of chloroform:methanol (1:1) extracts from five Lycopodium species revealed that only L. clavatum extract exhibited detectable AChE inhibitory activity at 1 mg/mL, with 49.85% inhibition . Subsequent purification isolated α-onocerin, a triterpenoid, with an IC50 of 5.2 μM against AChE . In contrast, L. selago, L. annotinum, L. alpinum, and L. complanatum ssp. chamaecyparissus extracts showed no measurable activity under identical screening conditions . This species-specific presence of α-onocerin as the principal bioactive AChE inhibitor distinguishes L. clavatum from its congeners.

Acetylcholinesterase inhibition Bioassay-guided fractionation Triterpenoid isolation

Particle Size Distribution Consistency: Lycopodium Spore Powder vs. Synthetic Microsphere Alternatives

Lycopodium spore powder (CAS 8023-70-9) exhibits a naturally uniform particle size distribution with an average diameter of 30–35 μm and a modal value of approximately 31–32 μm [1]. Optimal procurement-grade material clusters tightly around 32 ± 2 μm with a span value below 1.5, whereas inadequately processed batches exhibit spans exceeding 2.2 due to fragmented spores and contaminant particulates . Comparative analysis across multiple metrology studies reports mean particle sizes ranging from 30.6 μm to 38.5 μm depending on measurement methodology [2]. This natural monodispersity is statistically robust when sourced from controlled harvesting, with high-quality material containing ≤0.5% non-spore particulates . Synthetic polymer microspheres cannot replicate the combination of spore surface chemistry (hydrophobic, protein-containing sporopollenin exine), low density (~0.4 g/cm³), and electrostatic responsiveness inherent to biological spores .

Particle size distribution Calibration standards Flowability Powder metrology

Surface Hydrophobicity and Protein Content: Native Spores vs. Chemically Treated Microcapsules

Native Lycopodium clavatum spores (CAS 8023-70-9) are intrinsically hydrophobic and contain low-molecular-weight proteins (~10 kD) on their sporopollenin exine surface [1]. Acetone treatment partially solubilizes unsaturated phospholipids but does not alter hydrophobicity or remove native proteins [1]. KOH treatment removes a significant amount of proteins, hydrolyzes esters to carboxylic acid salts, and converts the spore surface to a hydrophilic state with good wettability [1]. H₃PO₄ treatment removes residual proteins and dissolves carbohydrates; treatment temperature (60 °C vs. 160 °C) modulates hydroxyl functional group abundance, producing either amphiphilic or fully hydrophilic surfaces [1]. This tunable surface chemistry differentiates lycopodium spores from synthetic polymer microcapsules, which lack the biological sporopollenin matrix and require distinct surface functionalization protocols.

Sporopollenin Microencapsulation Oral drug delivery Surface wettability

Anti-Inflammatory and Cytotoxic Activity: L. clavatum Triterpenoids vs. Synthetic Controls and Congener Species

From the methanol extract of Lycopodium clavatum whole plants, three new triterpenoids (lycomclavatols A-C) and seven known compounds were isolated [1]. Compound 1 (lycomclavatol A) exhibited NO production inhibition in LPS-stimulated BV2 microglial cells with an IC50 of 36.0 μM, and cytotoxicity against HepG2 and A549 cancer cell lines with IC50 values of 40.7 μM and 87.0 μM, respectively [1]. Compounds 10 and 11 showed cytotoxicity on HepG2 and A549 cells with IC50 values of 91.2 μM and 57.6 μM, respectively [1]. This anti-inflammatory activity distinguishes L. clavatum from L. complanatum, which yields serratane triterpenoids with distinct cytotoxic profiles [2]. The positive control acarbose (α-glucosidase inhibitor) exhibits an IC50 of 376.3 ± 2.7 μM, indicating that lycopodine-6,11-diol from Huperzia serrata (IC50 148 ± 5.5 μM) is 2.5-fold more potent—a comparison that contextualizes L. clavatum triterpenoid activity within the broader Lycopodiaceae chemical space [3].

Anti-inflammatory Cytotoxicity Triterpenoids Nitric oxide inhibition

Spore Morphology and Exine Ultrastructure: L. clavatum vs. Other Lycopodiaceae Spores

Lycopodium clavatum spores exhibit trilete morphology with equatorial diameters ranging from 24–44 μm and polar diameters of 14–35 μm, with exospore thickness varying from 0.5–9.5 μm depending on the analyzed region [1]. This structural complexity—including a multilayered exine composed primarily of sporopollenin—differentiates L. clavatum spores from those of other Lycopodiaceae species, which display distinct size ranges and surface ornamentation patterns [1]. For procurement quality control, authentic L. clavatum spore powder must consist of intact, unruptured spores; fragmented spores or contamination with plant tissue debris (>0.5% by microscopic count) renders material unsuitable for metrology calibration or microencapsulation applications . Synthetic alternatives lack this biological ultrastructure entirely, precluding their use in palynological reference standards or sporopollenin-based drug delivery research [2].

Palynology Spore morphology Taxonomic identification Quality control

Validated Application Scenarios for Lycopodium (CAS 8023-70-9) Based on Quantitative Differentiation Evidence


Acetylcholinesterase Inhibitor Screening and Alzheimer's Disease Research Using L. clavatum Extracts

Researchers investigating natural AChE inhibitors for neurodegenerative disease applications should select Lycopodium clavatum-derived material (CAS 8023-70-9) when species-specific activity is required. As demonstrated by direct comparative screening of five Lycopodium species, only L. clavatum extract exhibited measurable AChE inhibition (49.85% at 1 mg/mL), attributable to the triterpenoid α-onocerin (IC50 = 5.2 μM) . Notably, L. selago, L. annotinum, L. alpinum, and L. complanatum extracts showed no detectable activity under identical conditions, establishing L. clavatum as the only active species among those tested . However, researchers requiring high-potency AChE inhibition should note that H. reflexa extract achieves an IC50 of 0.11 ± 0.05 μg/mL—approximately 4,545-fold more potent than L. clavatum alkaloid fraction in neural stem cell assays [1].

Particle Metrology Calibration and Powder Flow Characterization

Lycopodium spore powder (CAS 8023-70-9) serves as a natural monodisperse particulate standard for calibrating particle size analyzers, validating powder flow models, and characterizing fluidized bed behavior. The material's naturally uniform tetrahedral spores with mean diameter 30–35 μm and modal size clustering at 32 ± 2 μm provide a statistically robust reference when sourced from controlled-harvest, high-purity batches (≤0.5% non-spore particulates, span <1.5) . Comparative analysis across multiple studies confirms that standard lycopodium particle size ranges from 30.6 μm to 38.5 μm depending on measurement methodology, necessitating batch-specific laser diffraction PSD reports rather than reliance on nominal values [1]. Synthetic polymer microspheres, while offering tighter PSD control (span <1.0), cannot replicate the surface chemistry and electrostatic properties inherent to biological spores .

Oral Drug Delivery Microcapsule Development Using Native or Chemically Treated Spores

Formulation scientists developing sporopollenin-based oral drug delivery systems must select Lycopodium clavatum spores (CAS 8023-70-9) based on the required surface wettability profile. Native spores are intrinsically hydrophobic and contain ~10 kD low-molecular-weight proteins on the exine surface . Sequential chemical treatment enables tunable surface modification: acetone treatment preserves hydrophobicity while partially solubilizing phospholipids; KOH treatment yields a hydrophilic surface with significant protein removal; and H₃PO₄ treatment at 60 °C produces amphiphilic spores suitable for both aqueous and lipid-based formulations . This tunability—from hydrophobic native spores to amphiphilic or fully hydrophilic microcapsules—differentiates lycopodium-derived carriers from synthetic polymer alternatives that require distinct surface engineering protocols .

Quality Control Authentication of Lycopodium Spore Powder via Microscopic Morphology Verification

Procurement quality assurance for Lycopodium (CAS 8023-70-9) requires microscopic confirmation of authentic L. clavatum spore morphology to prevent substitution with ground plant tissue powder or misidentified species. Authentic material consists of trilete spores with equatorial diameter 24–44 μm, polar diameter 14–35 μm, and exospore thickness varying regionally from 0.5–9.5 μm . High-quality batches maintain ≤0.5% non-spore particulates (plant stem fragments, soil minerals, fungal hyphae) as verified by microscopic examination [1]. This morphological authentication is critical for applications in palynology reference standards, forensic powder analysis, and sporopollenin-based microencapsulation research where intact exine ultrastructure is essential for reproducible performance .

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